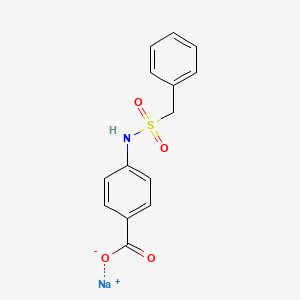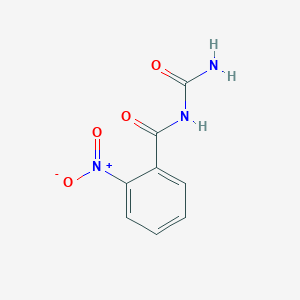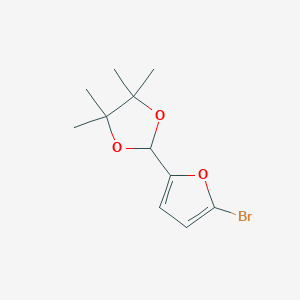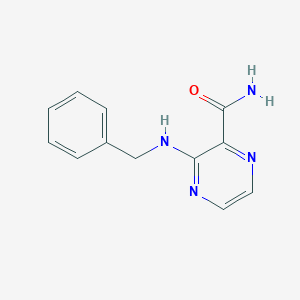
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is an organic compound that belongs to the class of indenone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate typically involves the reaction of 4,6-dimethylindan-1-one with ethyl acetate under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure but lacks the acetate group.
5-Acetylindane: Another indanone derivative with different functional groups.
Dipyrone: Contains a pyrazolone core with similar functional groups.
Uniqueness
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique biological activities.
特性
CAS番号 |
65848-80-8 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
2-(4,6-dimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl acetate |
InChI |
InChI=1S/C15H18O3/c1-9-8-12-4-5-14(17)15(12)10(2)13(9)6-7-18-11(3)16/h8H,4-7H2,1-3H3 |
InChIキー |
LRVKQXUXOATTOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


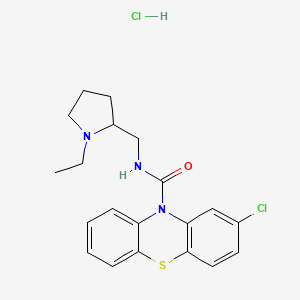
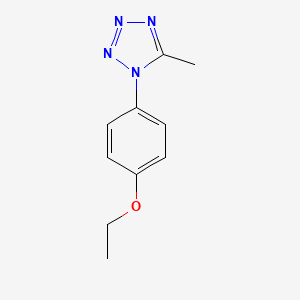
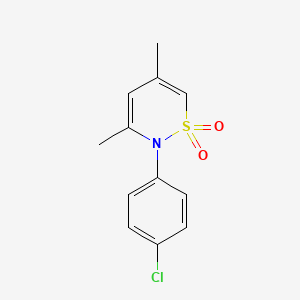
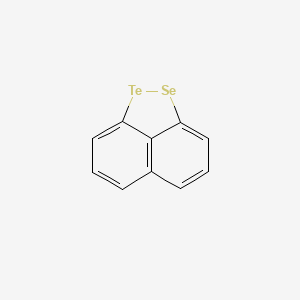
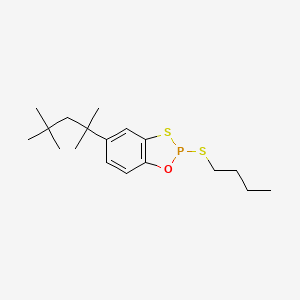
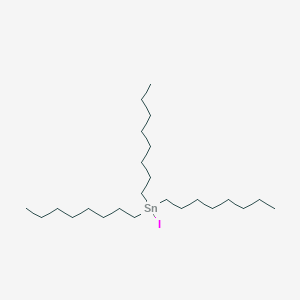
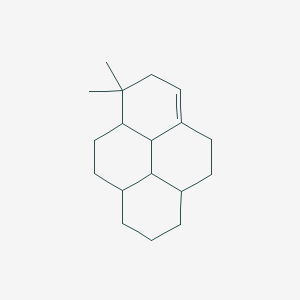

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
